4-(morpholin-4-yl)-6-({[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine
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Overview
Description
4-{[(1-MESITYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a unique combination of functional groups, including a mesityl group, a tetrazole ring, a morpholine ring, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-MESITYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include azides, nitriles, and various catalysts to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-MESITYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{[(1-MESITYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 4-{[(1-MESITYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Shares the tetrazole ring but lacks the mesityl and triazine groups.
2-[(1-Mesityl-1H-1,2,3,4-tetraazol-5-yl)thio]-1-(2-thienyl)ethan-1-one: Contains the mesityl and tetrazole groups but differs in the overall structure.
Uniqueness
The presence of the mesityl group, tetrazole ring, morpholine ring, and triazine core makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H23N9OS |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-morpholin-4-yl-6-[[1-(2,4,6-trimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H23N9OS/c1-11-8-12(2)15(13(3)9-11)27-18(23-24-25-27)29-10-14-20-16(19)22-17(21-14)26-4-6-28-7-5-26/h8-9H,4-7,10H2,1-3H3,(H2,19,20,21,22) |
InChI Key |
HDCNNZQNCVZMLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC3=NC(=NC(=N3)N4CCOCC4)N)C |
Origin of Product |
United States |
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